molecular formula C10H13N3O B12545657 2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide CAS No. 143587-59-1

2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B12545657
CAS No.: 143587-59-1
M. Wt: 191.23 g/mol
InChI Key: ZVKSTIMQSDXXMC-UHFFFAOYSA-N
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Description

2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the amino group . Another method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) with high binding affinity, thereby protecting cells from necroptosis and reducing necrotic cell death . This compound’s ability to modulate various biological pathways makes it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide stands out due to its unique combination of an indole nucleus with an aminoacetamide group, which imparts distinct chemical and biological properties

Properties

CAS No.

143587-59-1

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-(5-amino-2,3-dihydroindol-1-yl)acetamide

InChI

InChI=1S/C10H13N3O/c11-8-1-2-9-7(5-8)3-4-13(9)6-10(12)14/h1-2,5H,3-4,6,11H2,(H2,12,14)

InChI Key

ZVKSTIMQSDXXMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)N)CC(=O)N

Origin of Product

United States

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